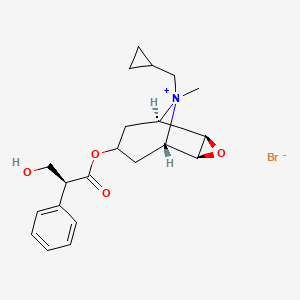

Cimetropium Bromide

描述

属性

IUPAC Name |

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDURTRGFUGAJHA-HNHWXVNLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51598-60-8 | |

| Record name | Cimetropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMETROPIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cimetropium Bromide on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semi-synthetic quaternary ammonium derivative of scopolamine, is a potent antispasmodic agent utilized in the treatment of gastrointestinal disorders characterized by smooth muscle hypermotility, such as Irritable Bowel Syndrome (IBS).[1][2][3][4][5] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype predominantly located in the smooth muscle of the gastrointestinal tract. This antagonism effectively counteracts the contractile effects of acetylcholine, leading to smooth muscle relaxation. Additionally, a direct myolytic action, independent of its anticholinergic properties, has been proposed to contribute to its overall spasmolytic effect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its principal therapeutic effect through competitive antagonism at muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. In the gastrointestinal tract, the M3 subtype of mAChRs is the primary mediator of acetylcholine-induced smooth muscle contraction.

Signaling Pathway of Muscarinic M3 Receptor-Mediated Contraction

Acetylcholine (ACh), released from parasympathetic nerve endings, binds to M3 receptors on the sarcolemma of smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. This compound, by competing with acetylcholine for the same binding site on the M3 receptor, inhibits this cascade.

Figure 1: Signaling pathway of M3 receptor antagonism by this compound.

Quantitative Analysis of Receptor Affinity and Potency

The affinity of this compound for muscarinic receptors and its potency in antagonizing smooth muscle contraction have been quantified in various preclinical studies.

| Parameter | Value | Tissue/Preparation | Species | Reference |

| pA2 | 8.19 | Ileum (vs. Bethanechol) | Guinea Pig | |

| 7.91 | Taenia Coli (vs. Bethanechol) | Guinea Pig | ||

| 7.77 ± 0.14 | Gallbladder (vs. Bethanechol) | Guinea Pig | ||

| Affinity (Ki) | 70-100 nM | Intestinal Muscarinic Receptors | Not Specified | |

| ID50 | 27.9 µg/kg (i.v.) | Colonic motor response to neostigmine | Dog |

Table 1: Quantitative Pharmacological Data for this compound

Evidence for a Direct Myolytic Action

Several sources suggest that this compound possesses a direct myolytic (muscle-relaxing) action that is independent of its antimuscarinic effects. This is supported by its ability to inhibit contractions induced by agents that do not act on muscarinic receptors, such as barium chloride (BaCl₂) and 5-hydroxytryptamine (serotonin).

The precise mechanism of this direct myolytic action is not fully elucidated. However, it is noteworthy that this compound has been reported to be devoid of calcium channel blocking activity, suggesting that its direct effects are not mediated through the blockade of L-type calcium channels, a common mechanism for other spasmolytic agents. One study reported a high IC50 value of 3.1µM for calcium channel blockade, which may be considered weak and might not be physiologically relevant at therapeutic concentrations. Further research is required to fully characterize the molecular targets responsible for this non-anticholinergic spasmolytic effect.

Experimental Protocols

The pharmacological characterization of this compound has relied on established in vitro and in vivo experimental models.

Isolated Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)

This classic pharmacological preparation is used to assess the contractile and relaxant properties of drugs on intestinal smooth muscle.

Figure 2: General workflow for an isolated smooth muscle contraction assay.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and placed in physiological salt solution (e.g., Krebs-Henseleit solution). The longitudinal muscle with the myenteric plexus attached is often used.

-

Mounting: The tissue strip is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One end is fixed, and the other is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with regular washing.

-

Concentration-Response Curves: A cumulative concentration-response curve is generated for a contractile agonist, such as acetylcholine or carbachol.

-

Antagonist Incubation: The tissue is then incubated with a specific concentration of this compound for a predetermined period.

-

Post-Incubation Response: The agonist concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the agonist concentration-response curve is used to determine the potency of this compound, often expressed as a pA2 value derived from a Schild plot.

Radioligand Binding Assay

This technique is employed to determine the affinity of this compound for muscarinic receptors.

Methodology:

-

Membrane Preparation: A tissue rich in muscarinic receptors (e.g., gastrointestinal smooth muscle, cerebral cortex) is homogenized, and the cell membrane fraction is isolated by centrifugation.

-

Incubation: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of this compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion

The primary mechanism of action of this compound on smooth muscle is the competitive antagonism of muscarinic M3 receptors, leading to the inhibition of acetylcholine-induced contractions. This is well-supported by quantitative pharmacological data. The existence of a secondary, direct myolytic action, independent of its anticholinergic effects, contributes to its overall spasmolytic profile, although the precise molecular mechanism of this action requires further investigation. The conflicting reports on its calcium channel blocking activity warrant additional studies to clarify its role, if any, in the therapeutic effects of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antispasmodic agents.

References

- 1. This compound, a new antispasmodic compound: pharmacology and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is this compound used for? [synapse.patsnap.com]

Cimetropium Bromide: A Technical Guide to its Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide is a semi-synthetic quaternary ammonium derivative of scopolamine, utilized as an antispasmodic agent, particularly in the treatment of gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic effect is primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs), which leads to the relaxation of smooth muscle.[3] While this compound is known to be a potent antimuscarinic compound, a detailed profile of its binding affinity across the five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature. This technical guide synthesizes the available functional data, outlines the experimental protocols for assessing muscarinic receptor antagonism, details the relevant signaling pathways, and provides a comparative analysis with other well-characterized muscarinic antagonists.

Muscarinic Receptor Subtype Selectivity of this compound

Functional Antagonism in Gastrointestinal Tissues

This compound acts as a competitive antagonist in gastrointestinal smooth muscle, a tissue rich in M2 and M3 muscarinic receptors. Functional studies, which measure the ability of the drug to inhibit agonist-induced muscle contraction, have yielded pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Studies on isolated guinea pig and canine colonic preparations have shown that this compound competitively antagonizes muscarinic-mediated contractions with pA2 values ranging from 7.41 to 7.82.[4][5] In guinea-pig ileum and taenia coli, this compound demonstrated pA2 values of 8.19 and 7.91, respectively, making it approximately one-third as potent as atropine in these tissues. This potent antagonism in the gastrointestinal tract, where the M3 receptor subtype is crucial for smooth muscle contraction, suggests a significant activity of this compound at this receptor.

Table 1: Functional Antagonist Potency of this compound in Various Tissues

| Tissue Preparation | Agonist | pA2 Value | Reference |

| Guinea-pig ileum | Bethanechol | 8.19 | |

| Guinea-pig taenia coli | Bethanechol | 7.91 | |

| Isolated colonic preparations | Muscarinic agonists | 7.41 - 7.82 |

Comparative Muscarinic Receptor Binding Profiles

To provide context for the functional data of this compound, the following table summarizes the binding affinities (pKi values) of well-characterized non-selective and partially selective muscarinic antagonists across the five human muscarinic receptor subtypes.

Table 2: Comparative Binding Affinities (pKi) of Selected Muscarinic Antagonists

| Antagonist | M1 | M2 | M3 | M4 | M5 |

| Atropine | 9.18 | 8.86 | 9.48 | 9.0 | 8.9 |

| N-Methylscopolamine | 9.0 | 9.0 | 9.2 | 9.1 | 9.0 |

| Ipratropium Bromide | 8.54 | 8.70 | 8.79 | - | - |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades depending on the receptor subtype.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon agonist binding, the Gαq/11 subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). In smooth muscle, the increase in intracellular Ca2+ is the primary trigger for contraction. As an antagonist, this compound blocks the initiation of this cascade.

References

- 1. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 5. go.drugbank.com [go.drugbank.com]

Pharmacological Profile of Cimetropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetropium bromide is a semi-synthetic quaternary ammonium derivative of scopolamine that functions as a potent antimuscarinic and effective antispasmodic agent.[1][2] Primarily utilized in the management of gastrointestinal disorders, most notably irritable bowel syndrome (IBS), its therapeutic effect is mediated through the competitive antagonism of muscarinic acetylcholine receptors, with a pronounced affinity for those located on the smooth muscle cells of the gastrointestinal tract.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5] By binding to these receptors on the surface of smooth muscle cells, particularly in the gastrointestinal tract, it inhibits the actions of acetylcholine, a key neurotransmitter of the parasympathetic nervous system responsible for mediating muscle contractions. This antagonism leads to smooth muscle relaxation, thereby alleviating spasms and associated pain. While its affinity for all five muscarinic receptor subtypes (M1-M5) has not been fully elucidated in publicly available literature, studies on isolated tissues suggest a high affinity for muscarinic receptors in the gut.

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the mechanism by which this compound antagonizes acetylcholine at the muscarinic receptor on a gastrointestinal smooth muscle cell, preventing the downstream signaling cascade that leads to muscle contraction.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its potent antispasmodic effects on smooth muscle, particularly in the gastrointestinal tract.

In Vitro Spasmolytic Activity

Studies on isolated animal and human tissues have demonstrated the competitive antagonism of this compound at muscarinic receptors.

Table 1: In Vitro Muscarinic Receptor Antagonist Potency of this compound

| Tissue Preparation | Agonist | Parameter | This compound Value | Atropine Value | Reference |

| Human Colon (isolated strips) | Carbachol | pA2 | 7.41 | 8.35 | |

| Dog Colon (isolated strips) | Carbachol | pA2 | 7.82 | 8.61 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Spasmolytic Activity

In vivo studies in animal models confirm the potent spasmolytic effects of this compound.

Table 2: In Vivo Spasmolytic Potency of this compound in Dogs

| Experimental Model | Stimulus | Parameter | This compound Value | Reference |

| Conscious dogs with colonic Thiry fistula | Neostigmine | ID50 | 27.9 µg/kg (i.v.) |

ID50 is the dose of a drug that causes a 50% inhibition of a specific biological or biochemical function.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy human volunteers.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Administration Route | Dose | Terminal Half-life (t½) | Oral Bioavailability | Urinary Excretion (% of dose) | Reference |

| Intravenous | 10 mg | 50 ± 8 min | - | 46 ± 2% | |

| Oral | 200 mg | - | 1-4% | - |

Note: Cmax, Tmax, and AUC data from the oral administration study were not detailed in the available literature.

The oral absorption of this compound is reported to be discontinuous, occurring in two distinct phases. Despite its low oral bioavailability, the absorbed amount is sufficient to produce a therapeutic effect. The drug is primarily metabolized in the liver and excreted via the kidneys.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the long-term management of irritable bowel syndrome (IBS).

Table 4: Clinical Efficacy of this compound in IBS (6-Month, Double-Blind, Placebo-Controlled Trial)

| Outcome Measure | This compound (50 mg t.i.d.) | Placebo | p-value | Reference |

| Mean Decrease in Pain Scores | 87% | 16% | < 0.01 | |

| Patients Reporting Global Improvement | 87% (20/23) | 24% (5/21) | < 0.01 |

Commonly reported side effects in clinical trials include dry mouth and sleepiness.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacological assessment of this compound.

In Vitro Assessment of Muscarinic Receptor Antagonism (Schild Plot Analysis)

This protocol describes a method to determine the competitive antagonist nature and potency (pA2 value) of this compound on isolated intestinal smooth muscle.

Methodology:

-

Tissue Preparation: A guinea pig is sacrificed, and a segment of the ileum is isolated and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove contents, and the segment is cut into 2-3 cm pieces.

-

Organ Bath Setup: The ileum segment is mounted in a heated (32-33°C) organ bath containing oxygenated Tyrode's solution. One end is attached to a fixed point, and the other to an isometric force transducer to record contractions. The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1 g.

-

Concentration-Response Curves: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for 20-30 minutes.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

Repeat and Analysis: Steps 4 and 5 are repeated with increasing concentrations of this compound. The data are then analyzed using Schild regression, plotting log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

In Vivo Assessment of Spasmolytic Activity in Conscious Dogs

This protocol details the methodology used to determine the in vivo potency (ID50) of this compound against neostigmine-induced colonic motility.

References

- 1. karger.com [karger.com]

- 2. This compound, a new antispasmodic compound: pharmacology and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral this compound, a new antimuscarinic drug, for long-term treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Longterm treatment of irritable bowel syndrome with this compound: a double blind placebo controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: in vitro and in vivo evaluation of spasmolytic activity on human and dog colon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cimetropium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of Cimetropium Bromide, a semisynthetic quaternary ammonium compound utilized as an antispasmodic agent. The information is curated for professionals in the fields of pharmaceutical research and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes and pathways.

Introduction

This compound is a derivative of scopolamine, a naturally occurring alkaloid.[1] It functions as a potent muscarinic receptor antagonist, effectively inhibiting acetylcholine-mediated contractions in the smooth muscle of the gastrointestinal tract.[1] This mechanism of action makes it a valuable therapeutic agent for conditions such as irritable bowel syndrome (IBS).[1] This guide will delve into the chemical synthesis of this compound from its precursor, scopolamine hydrobromide, outline methods for its purification, and present analytical techniques for assessing its purity.

Synthesis of this compound

The primary route for the synthesis of this compound involves the quaternization of scopolamine with cyclopropylmethyl bromide.[1] A common starting material for this process is scopolamine hydrobromide. The synthesis can be broadly categorized into two main stages: the liberation of the free base of scopolamine and the subsequent N-alkylation reaction.

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the diagram below. The process begins with the dissolution of scopolamine hydrobromide in water, followed by basification to generate the free scopolamine base. This is then extracted into an organic solvent and reacted with cyclopropylmethyl bromide to yield the final product.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established patent literature.[2]

Materials:

-

Scopolamine Hydrobromide

-

Saturated Potassium Carbonate Solution

-

Dichloromethane (CH₂Cl₂)

-

Cyclopropylmethyl Bromide

-

Water (H₂O)

Procedure:

-

Liberation of Scopolamine Free Base:

-

In a reaction vessel, stir a mixture of scopolamine hydrobromide and water.

-

Cool the mixture in an ice bath.

-

Slowly add saturated potassium carbonate solution dropwise until the pH of the aqueous layer reaches 8-9.

-

Extract the resulting mixture with dichloromethane.

-

Separate the organic layer and wash it with water.

-

-

Quaternization Reaction:

-

To the dichloromethane solution containing the scopolamine free base, add cyclopropylmethyl bromide.

-

Heat the mixture to reflux and maintain for 10-15 hours.

-

After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the crude product.

-

-

Isolation of Crude Product:

-

Collect the precipitated crystals by suction filtration.

-

Quantitative Data from Synthesis Examples

The following table summarizes quantitative data from various reported synthesis examples, demonstrating the scalability and yield of the reaction.

| Example | Scopolamine Hydrobromide (g) | Water (mL) | Dichloromethane (mL) | Cyclopropylmethyl Bromide (g) | Reflux Time (h) | This compound Yield (g) | Overall Yield (%) |

| 1 | 20 | 150 | 100 (x2) | 11 | 12 | 11.5 | 50 |

| 2 | 40 | 300 | 200 (x2) | 23 | 14 | 23.2 | 50 |

| 3 | 100 | 750 | 500 (x2) | 60 | 10 | 47.3 | 51 |

| 4 | 50 | 370 | 250 (x2) | 28 | 15 | 28.0 | 48.3 |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. The primary method for purification is recrystallization.

Recrystallization Protocol

While specific solvent systems for the recrystallization of this compound are not extensively detailed in the available literature, a general approach to solvent screening and recrystallization can be employed. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

General Recrystallization Procedure:

-

Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) to identify a suitable system.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for this purpose.

Proposed HPLC Method for Purity Analysis

Proposed Chromatographic Conditions:

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method Validation: The proposed method would require validation according to ICH guidelines, including assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Potential Impurities

Based on the synthetic route, potential impurities in the final this compound product may include:

-

Unreacted Scopolamine

-

Unreacted Cyclopropylmethyl Bromide

-

By-products from side reactions

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.

Signaling Pathway

The diagram below illustrates the signaling pathway of a muscarinic receptor and the inhibitory action of this compound.

By blocking the binding of acetylcholine to the M3 receptor, this compound prevents the activation of the Gq protein and the subsequent downstream signaling cascade involving phospholipase C, IP3, and calcium release. This ultimately leads to the relaxation of gastrointestinal smooth muscle, alleviating spasms and associated pain.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound, tailored for a scientific audience. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory-scale production of this important pharmaceutical agent. Furthermore, the elucidation of its mechanism of action and a proposed analytical method for purity assessment contribute to a comprehensive understanding of this compound. Further research to define optimal recrystallization solvents and to validate a specific HPLC method would be beneficial for process optimization and quality control.

References

Chemical structure and properties of Cimetropium Bromide

An In-depth Technical Guide on the Chemical Structure and Properties of Cimetropium Bromide

Introduction

This compound is a semisynthetic quaternary ammonium compound derived from scopolamine.[1] It functions as a potent antispasmodic agent, primarily utilized in the treatment of gastrointestinal (GI) disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][2] As a muscarinic receptor antagonist, it inhibits acetylcholine-mediated contractions in the digestive tract's smooth muscle, thereby alleviating abdominal pain and cramping.[1][3] Its quaternary ammonium structure limits penetration into the central nervous system, resulting in fewer central side effects compared to tertiary amine antimuscarinics like atropine. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is synthesized by reacting scopolamine with cyclopropylmethyl bromide. Its chemical identity and physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide | |

| CAS Number | 51598-60-8 | |

| Molecular Formula | C₂₁H₂₈BrNO₄ | |

| Molecular Weight | 438.36 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 174°C | |

| Solubility | Soluble in water and organic solvents like dichloromethane. | |

| Partition Coefficient | ALogP: -2.1 |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). It shows a high affinity for the M3 subtype, which is predominantly located on smooth muscle cells within the gastrointestinal tract.

The binding of the neurotransmitter acetylcholine to M3 receptors typically initiates a signaling cascade that leads to muscle contraction. This process involves the activation of a Gq-protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration leads to the contraction of smooth muscle.

This compound competitively blocks acetylcholine from binding to the M3 receptor, thereby inhibiting this entire signaling pathway. This blockade prevents the rise in intracellular Ca²⁺ and results in smooth muscle relaxation, alleviating the spasms and pain associated with conditions like IBS.

References

In Vitro Characterization of Cimetropium Bromide's Antispasmodic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semi-synthetic quaternary ammonium derivative of scopolamine, is a potent antispasmodic agent.[1] This technical guide provides an in-depth overview of the in vitro characterization of its antispasmodic effects, with a focus on its mechanism of action, quantitative pharmacological parameters, and detailed experimental protocols. The primary mechanism of this compound is competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle in the gastrointestinal tract.[2] This document summarizes key quantitative data, outlines methodologies for crucial experiments, and presents visual representations of signaling pathways and experimental workflows to facilitate further research and development in the field of gastroenterology.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its antispasmodic effects primarily by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors on smooth muscle cells.[2][3] Specifically, it shows a high affinity for the M3 subtype of muscarinic receptors, which are predominantly located in the gastrointestinal tract and mediate smooth muscle contraction.[2] By blocking the binding of acetylcholine to these receptors, this compound prevents the initiation of the signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation and alleviation of spasms.

The binding of acetylcholine to M3 receptors typically activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular calcium concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle contraction. This compound, by competitively inhibiting the initial binding of acetylcholine, effectively blocks this entire downstream signaling pathway.

Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction and Inhibition by this compound

References

Cimetropium Bromide's Impact on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semi-synthetic derivative of scopolamine, is a potent antispasmodic agent utilized in the management of gastrointestinal disorders characterized by smooth muscle spasms, most notably Irritable Bowel Syndrome (IBS). This technical guide provides an in-depth analysis of the pharmacological effects of this compound on gastrointestinal motility. It elucidates the compound's mechanism of action, presents quantitative data from key preclinical and clinical studies, details experimental methodologies, and visualizes the underlying signaling pathways.

Mechanism of Action

This compound exerts its primary effect as a competitive antagonist of muscarinic acetylcholine receptors, with a pronounced affinity for the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract.[1][2] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, this compound inhibits the intracellular signaling cascade that leads to smooth muscle contraction.[1] This results in a reduction of the tone and motility of the gastrointestinal tract, alleviating spasmodic activity.[1][3] Additionally, this compound is suggested to possess a direct myolytic action, which contributes to its overall antispasmodic effect.

Signaling Pathway

The contraction of gastrointestinal smooth muscle is predominantly mediated by the activation of M3 muscarinic receptors, which are coupled to Gq/11 proteins. Upon acetylcholine binding, the activated Gαq subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound competitively inhibits the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro and In Vivo Preclinical Data

| Parameter | Species/Model | Tissue | Agonist/Stimulus | This compound Value | Comparator (Atropine) Value | Reference(s) |

| pA2 | Guinea Pig | Ileum | Bethanechol | 8.19 | 8.52 | |

| Guinea Pig | Taenia Coli | Bethanechol | 7.91 | 8.41 | ||

| Human | Colon | Carbachol | 7.82 | 8.68 | ||

| Dog | Colon | Carbachol | 7.41 | 8.24 | ||

| Affinity (nM) | Guinea Pig | Gastrointestinal Smooth Muscle | 3H-N-Methylscopolamine | 70-100 | - | |

| ID50 (µg/kg, i.v.) | Conscious Dog | Colon (Thiry Fistula) | Neostigmine | 27.9 | 8.8 |

Table 2: Clinical Trial Data in Irritable Bowel Syndrome (IBS) Patients

| Study Parameter | Patient Population | This compound Dose | Outcome Measure | Result | p-value | Reference(s) |

| Colonic Motility | 30 IBS Patients | 5 mg i.v. | Postprandial Sigmoid Motor Activity | Abolished peak activity 10-20 min post-meal; significant inhibition for at least 2 hours | < 0.01 | |

| Whole Gut Transit Time | 40 IBS Patients with prolonged transit | 50 mg t.i.d. (oral) for 1 month | Transit Time (hours) | Reduction from 80.8 ± 4.0 to 60.8 ± 6.7 | < 0.01 | |

| Pain Score | 70 IBS Patients | 50 mg t.i.d. (oral) for 3 months | Reduction in Pain Score | 85% reduction with cimetropium vs. 52% with placebo | 0.0005 | |

| Abdominal Pain Episodes | 70 IBS Patients | 50 mg t.i.d. (oral) for 3 months | Reduction in Daily Episodes | 86% reduction with cimetropium vs. 50% with placebo | 0.001 | |

| Global Improvement | 70 IBS Patients | 50 mg t.i.d. (oral) for 3 months | Patient-reported Improvement | 89% of cimetropium group vs. 69% of placebo group | 0.039 | |

| Global Improvement | 48 IBS Patients | 50 mg t.i.d. (oral) for 6 months | Patient-reported Improvement | 87% of cimetropium group vs. 24% of placebo group | < 0.01 |

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical and clinical studies.

In Vitro Isolated Guinea Pig Ileum Contraction Assay

This assay is a classical pharmacological method to assess the contractile and relaxant properties of drugs on smooth muscle.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig. The lumen is gently flushed with a physiological salt solution (e.g., Krebs or Tyrode's solution) to remove its contents. The composition of Tyrode's solution is typically (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6.

-

Mounting: The ileum segment is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.

-

Experimental Procedure: After an equilibration period, a contractile agonist such as acetylcholine or bethanechol is added to the organ bath to establish a stable contractile response. Subsequently, increasing concentrations of this compound are added to determine its inhibitory effect on the agonist-induced contractions.

-

Data Analysis: The magnitude of contraction is recorded, and dose-response curves are constructed to calculate parameters such as the pA2 value (for competitive antagonists) or the IC50 value (the concentration of the drug that inhibits the response by 50%).

In Vivo Conscious Dog Colonic Motility Study

This model allows for the investigation of drug effects on colonic motility in a conscious animal, providing data that is more physiologically relevant than in vitro studies.

Methodology:

-

Surgical Preparation: A Thiry-Vella loop, an isolated segment of the colon with its blood and nerve supply intact, is surgically created in dogs. The two ends of the loop are brought to the skin surface as stomas, allowing for the introduction of recording devices without interfering with the normal digestive tract.

-

Motility Recording: After a recovery period, a manometry catheter or a balloon catheter is inserted into the colonic loop to measure intraluminal pressure changes, which reflect colonic motor activity.

-

Experimental Procedure: Baseline colonic motility is recorded. To stimulate motility, an agent like neostigmine (a cholinesterase inhibitor that increases acetylcholine levels) is administered intravenously. This compound is then administered intravenously at various doses to assess its inhibitory effect on the stimulated colonic motility.

-

Data Analysis: The motility index, a measure of the overall contractile activity, is calculated from the pressure recordings. The dose of this compound required to inhibit the stimulated motility by 50% (ID50) is then determined.

Clinical Trial in Irritable Bowel Syndrome (IBS) Patients

Human clinical trials are essential to establish the efficacy and safety of a drug for a specific indication.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. Patients are randomly assigned to receive either this compound or a placebo. Neither the patients nor the investigators know who is receiving the active drug.

-

Patient Population: Patients diagnosed with IBS, often based on established criteria such as the Rome criteria, are recruited for the study.

-

Treatment: this compound is typically administered orally at a dose of 50 mg three times a day. The treatment duration can range from one to six months.

-

Outcome Measures: The primary outcomes are typically the assessment of gastrointestinal motility and the evaluation of symptom improvement.

-

Motility Assessment: This can be done using techniques like colonic manometry to measure pressure changes in the colon or by measuring the whole gut transit time using radio-opaque markers.

-

Symptom Assessment: Patient-reported outcomes are crucial and are often collected using diaries to record the frequency and severity of abdominal pain, bloating, and changes in bowel habits. Global improvement is also assessed.

-

-

Statistical Analysis: The data from the treatment and placebo groups are statistically compared to determine if the observed effects of this compound are significant.

Conclusion

This compound is a well-characterized antimuscarinic agent with a clear mechanism of action on gastrointestinal smooth muscle. Its efficacy in reducing motility and alleviating symptoms in conditions like IBS is supported by a robust body of preclinical and clinical evidence. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of gastrointestinal pharmacology. Further research could focus on the long-term efficacy and safety of this compound and its potential applications in other gastrointestinal motility disorders.

References

Cimetropium Bromide: A Technical Whitepaper on Therapeutic Applications Beyond Irritable Bowel Syndrome

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetropium bromide, a semi-synthetic derivative of scopolamine, is a potent antimuscarinic agent recognized for its efficacy in treating smooth muscle spasms, particularly in the context of Irritable Bowel Syndrome (IBS).[1] This document explores the expanding therapeutic landscape for this compound beyond its primary indication. We delve into its potential applications in biliary colic, as a premedication for endoscopic procedures, and in the management of urinary tract spasms. This technical guide consolidates available clinical data, outlines experimental methodologies from key studies, and provides a detailed overview of the underlying molecular mechanisms of action.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1] Its high affinity for the M3 subtype of muscarinic receptors, which are abundant in the gastrointestinal tract, biliary system, and urinary bladder, underpins its targeted therapeutic action.[1]

By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction.[1] This interruption prevents the acetylcholine-induced increase in intracellular cyclic guanosine monophosphate (cGMP), ultimately resulting in smooth muscle relaxation and the alleviation of spasmodic pain.[2]

Therapeutic Application: Biliary Colic

This compound has demonstrated potential as a therapeutic agent for the management of biliary colic, a condition characterized by intense pain due to obstruction of the biliary tract, often by gallstones. Its antispasmodic properties can help to alleviate the painful smooth muscle spasms of the biliary tree.

Quantitative Data from Clinical Investigations

| Study Parameter | This compound | Comparator (e.g., Placebo) | p-value | Reference |

| Global Improvement | ||||

| Patient-Reported Improvement | 70.1% | 61.4% (Scopolamine Butylbromide) | 0.0469 |

Note: Data from a study on upper urinary calculus pain, which shares a similar smooth muscle spasm etiology.

Experimental Protocol: A Representative Study

While a specific detailed protocol for a biliary colic trial was not available in the immediate search, a representative methodology can be inferred from a study on a similar condition (upper urinary calculus pain) and general clinical trial practices.

Therapeutic Application: Premedication for Endoscopy

This compound is utilized as a premedication to reduce gastrointestinal motility during upper endoscopy and colonoscopy. This application aims to improve visualization of the mucosa for diagnostic and therapeutic procedures.

Quantitative Data from Clinical Investigations

| Study Parameter | This compound (10 or 20 mg i.v.) | Placebo | p-value | Reference |

| Pyloric Sphincter Opening | Significantly better than placebo | - | < 0.0001 | |

| Endoscopist's Performance Rating | Significantly better than placebo | - | < 0.0001 | |

| Gastric Neoplasm Detection Rate | Higher than non-use | - | Significant Association |

Experimental Protocol: Upper Gastrointestinal Endoscopy

The following outlines a typical experimental workflow for evaluating this compound as a premedication for upper gastrointestinal endoscopy.

Therapeutic Application: Urological Spasms

Clinical evidence suggests the utility of this compound in managing pain associated with upper urinary calculus, where smooth muscle spasms of the ureter are a primary contributor to the patient's discomfort.

Quantitative Data from Clinical Investigations

| Study Parameter | This compound (75 mg t.i.d.) | Scopolamine Butylbromide (60 mg t.i.d.) | p-value | Reference |

| Global Improvement ("Moderately Improved" or better) | 70.1% | 61.4% | 0.0469 | |

| Patient Impression ("Moderately Improved" or better) | 68.7% | 53.5% | 0.0044 | |

| Pain Improvement ("Moderately Improved" or better) | 69.1% | 60.4% | Not Significant | |

| Safety ("No problem in safety") | 91.5% | 93.3% | Not Significant | |

| Adverse Reactions | 8.5% | 6.7% | Not Significant |

Experimental Protocol: Upper Urinary Calculus Pain

A double-blind, comparative study design was employed to assess the efficacy and safety of this compound for pain associated with upper urinary calculus.

Potential Application in Dysmenorrhea

While the antispasmodic nature of this compound suggests a theoretical benefit in treating primary dysmenorrhea, which is characterized by uterine smooth muscle contractions, robust clinical trial data specifically evaluating this application is currently limited. Further investigation is warranted to establish its efficacy and safety in this indication.

Conclusion

This compound's well-established mechanism of action as a muscarinic receptor antagonist provides a strong rationale for its therapeutic use in a variety of conditions characterized by smooth muscle hypermotility. Beyond its established role in IBS, compelling evidence supports its application in biliary colic, as an effective premedication for endoscopic procedures, and in the management of pain associated with urological spasms. Future research, particularly in areas such as dysmenorrhea, will be crucial to fully elucidate the therapeutic potential of this versatile antispasmodic agent. This document provides a foundational guide for researchers and clinicians interested in exploring and expanding the clinical applications of this compound.

References

An In-depth Technical Guide on Isotope-Labeled Cimetropium Bromide for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of isotope-labeled Cimetropium Bromide in metabolic studies. This compound, a semisynthetic antimuscarinic agent, is primarily used for the treatment of gastrointestinal disorders. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This document details the synthesis of isotope-labeled this compound, experimental protocols for in vitro and in vivo metabolic studies, and analytical techniques for metabolite identification and quantification. The major metabolic pathways, including hydroxylation and ester hydrolysis, are discussed, and representative quantitative data are presented in structured tables. Furthermore, this guide includes detailed diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction to this compound and the Role of Isotope Labeling

This compound is a quaternary ammonium derivative of scopolamine that acts as a potent antagonist at muscarinic receptors, particularly the M3 subtype found in the smooth muscle of the gastrointestinal tract.[1] By blocking the action of acetylcholine, it effectively reduces muscle spasms and alleviates associated pain.[2]

Metabolic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Isotope labeling is a powerful technique used in these studies, where a stable or radioactive isotope is incorporated into the drug molecule.[3] This allows for the sensitive and specific tracking of the drug and its metabolites in biological systems.[4] Carbon-14 (¹⁴C) is a commonly used radioisotope for these studies due to its long half-life and the fact that carbon is a fundamental component of most drug molecules.[5] Deuterium (²H or D), a stable isotope of hydrogen, is also widely used to investigate metabolic pathways and can sometimes alter the rate of metabolism (the kinetic isotope effect), providing valuable mechanistic insights.

Synthesis of Isotope-Labeled this compound

The synthesis of isotope-labeled this compound can be achieved by incorporating an isotopic label into one of its precursors. A common strategy involves the use of labeled scopolamine or a labeled cyclopropylmethyl group.

Synthesis of [¹⁴C]-Cimetropium Bromide

A potential synthetic route for [¹⁴C]-Cimetropium Bromide involves the quaternization of scopolamine with [¹⁴C]-labeled cyclopropylmethyl bromide.

Step 1: Synthesis of [¹⁴C]-Cyclopropylmethyl Bromide

The synthesis can start from a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]-cyanide.

-

Reaction of [¹⁴C]-KCN with Epichlorohydrin: Potassium [¹⁴C]-cyanide is reacted with epichlorohydrin to form [¹⁴C]-cyclopropanecarbonitrile.

-

Reduction to [¹⁴C]-Cyclopropylmethanol: The nitrile is then reduced to the corresponding alcohol, [¹⁴C]-cyclopropylmethanol, using a suitable reducing agent like lithium aluminum hydride.

-

Bromination: Finally, [¹⁴C]-cyclopropylmethanol is converted to [¹⁴C]-cyclopropylmethyl bromide using a brominating agent such as phosphorus tribromide.

Step 2: Quaternization of Scopolamine

Scopolamine is reacted with the synthesized [¹⁴C]-cyclopropylmethyl bromide in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the quaternization of the tertiary amine of the scopolamine, yielding [¹⁴C]-Cimetropium Bromide. The product is then purified using techniques such as recrystallization or chromatography.

A schematic of this proposed synthesis is presented below.

Metabolic Pathways of this compound

In vitro studies using liver microsomes from various species have identified the primary metabolic pathways of this compound. These include:

-

Hydroxylation: This is the major metabolic pathway, occurring on the aromatic ring of the ester side-chain.

-

Ester Bond Hydrolysis: This is a minor metabolic pathway that cleaves the ester linkage, resulting in scopine N-cyclopropylmethyl bromide and tropic acid.

-

N-Demethylation: This has been observed as a minor pathway in some animal species (rat and hamster) and involves the removal of the methyl group from the bridgehead nitrogen.

The following diagram illustrates these metabolic transformations.

Experimental Protocols for Metabolic Studies

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the metabolic stability and identify the metabolites of isotope-labeled this compound in a controlled in vitro environment.

Materials:

-

Isotope-labeled this compound (e.g., [¹⁴C]-Cimetropium Bromide)

-

Liver microsomes (from human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent

-

Incubator/shaking water bath

-

Centrifuge

-

LC-MS/MS system

-

Scintillation counter (for radiolabeled compounds)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the isotope-labeled this compound solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This also serves to precipitate the proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites. For radiolabeled compounds, an aliquot of the supernatant can be analyzed by liquid scintillation counting to determine the total radioactivity.

The workflow for this in vitro experiment is depicted below.

In Vivo Metabolism and Pharmacokinetic Study

This protocol outlines a typical in vivo study in an animal model (e.g., rats) to determine the pharmacokinetic profile and excretion of isotope-labeled this compound and its metabolites.

Materials:

-

Isotope-labeled this compound

-

Test animals (e.g., Sprague-Dawley rats)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Surgical instruments for cannulation (if required for frequent blood sampling)

-

Centrifuge

-

LC-MS/MS system

-

Scintillation counter or accelerator mass spectrometer (for ¹⁴C)

Procedure:

-

Dosing: Administer a single dose of the isotope-labeled this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Centrifuge the blood to obtain plasma, which is then stored frozen until analysis.

-

Urine and Feces: House the animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

-

-

Sample Processing:

-

Plasma: Plasma samples can be subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then analyzed.

-

Urine: Urine samples can be centrifuged to remove any particulate matter and then analyzed directly or after dilution.

-

Feces: Feces samples are typically homogenized, and the drug and metabolites are extracted using a suitable solvent system.

-

-

Analysis:

-

Total Radioactivity: The total radioactivity in plasma, urine, and fecal homogenates is determined by liquid scintillation counting.

-

Metabolite Profiling: The plasma, urine, and fecal extracts are analyzed by LC-MS/MS to separate, identify, and quantify the parent drug and its metabolites.

-

The logical flow of this in vivo study is illustrated below.

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the identification and quantification of this compound and its metabolites in biological matrices.

Sample Preparation:

-

Plasma/Serum: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common and effective method.

-

Urine: "Dilute-and-shoot" is often sufficient, where the urine sample is simply diluted with the mobile phase before injection. For more complex urine matrices, solid-phase extraction (SPE) may be necessary.

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with a modifier like formic acid to improve peak shape and ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is suitable for the analysis of the quaternary ammonium compound this compound and its metabolites. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite.

Quantitative Data Presentation

The following tables present representative quantitative data that could be obtained from metabolic studies with isotope-labeled this compound. The values are illustrative and based on findings for structurally similar compounds and general principles of drug metabolism.

Table 1: In Vitro Metabolic Stability of [¹⁴C]-Cimetropium Bromide in Human Liver Microsomes

| Incubation Time (min) | % Parent Drug Remaining |

| 0 | 100 |

| 15 | 85 |

| 30 | 72 |

| 60 | 55 |

| 120 | 30 |

Table 2: Representative Pharmacokinetic Parameters of this compound and its Major Metabolites in Rat Plasma following a Single Intravenous Dose of [¹⁴C]-Cimetropium Bromide

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |

| This compound | 250 | 0.08 | 350 | 1.5 |

| Hydroxylated Metabolite | 80 | 0.5 | 200 | 2.5 |

| Ester Hydrolysis Product | 15 | 1.0 | 50 | 3.0 |

Table 3: Cumulative Excretion of Radioactivity in Rats following a Single Intravenous Dose of [¹⁴C]-Cimetropium Bromide (% of Administered Dose)

| Time Interval (h) | Urine | Feces | Total |

| 0-8 | 35 | 10 | 45 |

| 8-24 | 10 | 25 | 35 |

| 24-48 | 2 | 15 | 17 |

| Total (0-48) | 47 | 50 | 97 |

Table 4: Relative Abundance of this compound and its Metabolites in Rat Urine (0-24h) after a Single Intravenous Dose of [¹⁴C]-Cimetropium Bromide

| Compound | % of Total Radioactivity in Urine |

| This compound (unchanged) | 40 |

| Hydroxylated Metabolite | 50 |

| Ester Hydrolysis Products | 8 |

| Other Minor Metabolites | 2 |

Conclusion

The use of isotope-labeled this compound is indispensable for a thorough investigation of its metabolic fate. This technical guide has provided a framework for the synthesis of labeled compounds and detailed experimental protocols for both in vitro and in vivo metabolic studies. The identification of hydroxylation and ester hydrolysis as the main metabolic pathways, coupled with quantitative analysis of the parent drug and its metabolites, provides critical information for drug development. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working to further characterize the ADME properties of this compound and other related quaternary ammonium compounds.

References

- 1. Pharmacokinetics of scopolamine during caesarean section: relationship between serum concentration and effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. II: Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cimetropium Bromide in In Vitro Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semi-synthetic quaternary ammonium derivative of scopolamine. It functions as a potent antimuscarinic agent, primarily used as an antispasmodic to treat gastrointestinal disorders such as irritable bowel syndrome (IBS).[1] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent in the smooth muscle of the gastrointestinal tract.[2] By blocking the action of acetylcholine, this compound inhibits smooth muscle contractions, thereby alleviating spasms and associated pain.[2][3]

In vitro organ bath experiments are a classical and indispensable pharmacological tool for characterizing the effects of drugs on isolated tissues. These assays allow for the determination of a drug's potency and mechanism of action in a controlled environment. This document provides a detailed protocol for conducting in vitro organ bath experiments to evaluate the pharmacological properties of this compound on isolated smooth muscle preparations, such as the guinea pig ileum or colon.

Quantitative Data Summary

The following table summarizes the reported pharmacological data for this compound from in vitro studies.

| Parameter | Value | Tissue/Preparation | Species | Agonist | Reference |

| pA2 | 7.41 - 7.82 | Isolated Colon | Human and Dog | Carbachol | [4] |

| Potency vs. Atropine | 5- to 10-fold lower | Isolated Colon | Human and Dog | Carbachol | |

| Antagonism Type | Competitive | Isolated Colon | Human and Dog | Carbachol |

Signaling Pathway of this compound Antagonism

This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to M3 muscarinic receptors on smooth muscle cells. This blockade prevents the activation of the Gq protein-coupled signaling cascade, which would otherwise lead to the production of inositol trisphosphate (IP3), subsequent release of intracellular calcium (Ca2+), and ultimately, smooth muscle contraction.

References

- 1. This compound, a new antispasmodic compound: pharmacology and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of antimuscarinic effect of this compound in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

Application Note: Quantification of Cimetropium Bromide Using High-Performance Liquid Chromatography (HPLC)

Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound and a derivative of scopolamine.[1][2] It functions as a potent antimuscarinic agent, primarily used as an antispasmodic for treating gastrointestinal disorders like irritable bowel syndrome (IBS).[1] By inhibiting acetylcholine-mediated contractions in the smooth muscle of the digestive tract, it effectively reduces spasms and alleviates abdominal pain.[1] Given its therapeutic importance, a reliable and accurate analytical method for the quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is simple, precise, and accurate, making it suitable for routine analysis.

Chemical Structure

-

IUPAC Name: [(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide[3]

-

Molecular Formula: C₂₁H₂₈BrNO₄

-

Molecular Weight: 438.36 g/mol

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A filtered and degassed mixture of 0.1% Trifluoroacetic acid in Water and Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

2. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.1% solution of Trifluoroacetic acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane filter. Prepare the mobile phase by mixing this aqueous TFA solution with Acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase. These will be used to construct the calibration curve.

3. Sample Preparation

-

For Bulk Drug: Accurately weigh about 10 mg of the this compound bulk drug, transfer it to a 100 mL volumetric flask, dissolve in and dilute to the mark with the mobile phase to get a concentration of 100 µg/mL.

-

For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer an amount of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each working standard solution in triplicate.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject 20 µL of the prepared sample solution in triplicate.

-

Determine the concentration of this compound in the sample by interpolating the peak area from the calibration curve.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.

| Validation Parameter | Result |

| Linearity (µg/mL) | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Specificity | No interference from common excipients |

| Robustness | The method is robust for minor changes in flow rate, mobile phase composition, and temperature. |

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in both bulk and pharmaceutical dosage forms. The method is validated to be linear, accurate, precise, and specific. The short run time and simple mobile phase composition make it suitable for high-throughput analysis in a quality control setting.

References

Application Notes and Protocols for Cimetropium Bromide Stability Testing Following ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetropium bromide is a semisynthetic antimuscarinic agent derived from scopolamine. It is primarily used as an antispasmodor in the treatment of various gastrointestinal disorders. To ensure the quality, safety, and efficacy of a drug substance like this compound throughout its shelf life, rigorous stability testing is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing of new drug substances and products.

This document provides detailed application notes and protocols for conducting stability testing of this compound in accordance with ICH guidelines, with a particular focus on the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products". These protocols are intended to guide researchers and scientists in designing and executing robust stability studies, including long-term, accelerated, and forced degradation studies, and in developing a suitable stability-indicating analytical method.

Materials and Equipment

Reagents and Standards

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%, analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Potassium dihydrogen phosphate, analytical grade

-

Orthophosphoric acid, analytical grade

-

Purified water (Milli-Q or equivalent)

Equipment

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Water bath or oven for thermal degradation

-

UV lamp for photolytic degradation

Experimental Protocols

Stability Testing Protocol (ICH Q1A)

The purpose of formal stability testing is to establish a re-test period for the drug substance by evaluating its quality over time under the influence of various environmental factors.

3.1.1 Long-Term Stability Study

This study is designed to monitor the characteristics of the drug substance under the recommended storage conditions for the duration of the proposed re-test period.

| Storage Condition | Minimum Duration | Testing Frequency |

| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |

3.1.2 Intermediate Stability Study

This study is conducted if a "significant change" occurs during the accelerated stability study. It is designed to evaluate the drug substance at a moderate storage condition.

| Storage Condition | Minimum Duration | Testing Frequency |

| 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

3.1.3 Accelerated Stability Study

This study is designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.

| Storage Condition | Minimum Duration | Testing Frequency |

| 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Definition of "Significant Change" for a Drug Substance: A significant change is defined as a failure to meet its specification.

Experimental Workflow for ICH Stability Testing

Caption: Workflow for ICH Stability Testing of this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify the likely degradation products, understand the degradation pathways, and to demonstrate the specificity of the stability-indicating analytical method.

3.2.1 Hydrolytic Degradation (Acid and Base)

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-